Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate

Description

Introduction to Tert-Butyl 6-Chloro-3-Methylpyridin-2-Ylcarbamate

Historical Development and Research Context

This compound emerged in the early 2000s as part of efforts to expand the toolkit of heterocyclic building blocks for drug discovery. Its synthesis, typically involving the reaction of 6-chloro-3-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine, was first reported in patent literature and later optimized for industrial-scale production . The compound’s CAS registration (679392-20-2) aligns with its inclusion in chemical databases by 2002, reflecting its adoption in academic and industrial laboratories .

A pivotal application emerged in antitubercular research, where pyridine-2-methylamine derivatives were identified as potent inhibitors of Mycobacterium tuberculosis growth through structure-based drug design . This discovery underscored the value of this compound as a precursor for synthesizing pyridine-containing therapeutics. Subsequent studies leveraged its reactivity to develop cholinesterase inhibitors and bacterial enzyme-targeting agents, further cementing its role in medicinal chemistry .

Structural Classification within Carbamate Chemistry

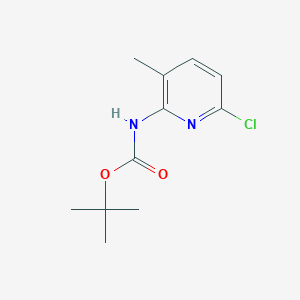

This compound belongs to the carbamate class, characterized by a carbonyl group linked to an amine via an oxygen atom (R-O-C(=O)-N<). Its structure features:

- A pyridine ring substituted with chlorine at the 6-position and a methyl group at the 3-position.

- A tert-butyl carbamate moiety (-OC(=O)N(C(CH3)3)) at the 2-position of the pyridine.

The molecular formula C11H15ClN2O2 (MW: 242.70 g/mol) and SMILES string CC1=CC=C(Cl)N=C1NC(=O)OC(C)(C)C highlight its modular design . The chlorine and methyl groups introduce steric and electronic effects that influence reactivity, while the tert-butyl group enhances solubility in organic solvents—a critical feature for synthetic applications .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15ClN2O2 | |

| Molecular Weight | 242.70 g/mol | |

| Purity | >95% | |

| Solubility | Soluble in DMSO, THF, chloroform | |

| Storage Conditions | 2–8°C in a dry environment |

Significance in Pyridine-Based Chemical Research

Pyridine derivatives are foundational in drug discovery due to their bioavailability and ability to modulate biological targets. This compound excels in this domain for three reasons:

Synthetic Versatility : The carbamate group serves as a protective moiety for amines, enabling selective functionalization of the pyridine ring. For example, it participates in Suzuki-Miyaura couplings to introduce aryl groups at the chlorine position, a strategy used to optimize pharmacokinetic properties in antitubercular agents .

Bioisosteric Potential : The compound’s pyridine core mimics aromatic amino acid side chains, allowing it to interact with enzyme active sites. In one study, analogs of this carbamate inhibited MmpL3, a membrane transporter essential for mycobacterial cell wall synthesis, with MIC values as low as 0.016 μg/mL against drug-resistant TB strains .

Structural Tunability : Modifications at the methyl or chlorine positions yield derivatives with varied electronic profiles. Researchers have exploited this to develop multi-target inhibitors for neurodegenerative diseases, where the carbamate group enhances blood-brain barrier permeability .

Table 2: Applications in Medicinal Chemistry

Properties

IUPAC Name |

tert-butyl N-(6-chloro-3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKOZEMAPJGWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729640 | |

| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679392-20-2 | |

| Record name | tert-Butyl (6-chloro-3-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : Approximately 232.68 g/mol

- CAS Number : 679392-20-2

The compound features a pyridine ring with chloro and tert-butyl substituents, which contribute to its reactivity and biological properties.

Research indicates that this compound exhibits significant anticancer activity . Its mechanism of action may involve:

- Inhibition of Cancer Cell Growth : The compound has been shown to bind effectively to specific proteins involved in cell signaling pathways, potentially modulating apoptosis and proliferation.

- Enzyme Interaction : It interacts with various enzymes, influencing their activity, which can lead to altered metabolic processes within cells.

Anticancer Properties

This compound has demonstrated the following effects in cancer studies:

- Cell Growth Inhibition : It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Apoptosis Induction : Studies indicate that the compound can enhance caspase activity, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that play roles in various biochemical pathways:

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Methionyl-tRNA synthetase | 0.039 | Significant inhibition |

| Calmodulin-dependent kinases | 0.025 | Restoration of insulin sensitivity |

These findings suggest that this compound may have therapeutic potential beyond oncology, including metabolic disorders.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have shown that the compound significantly reduces viability in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 µM, with observable morphological changes indicative of apoptosis .

- Enzyme Interaction Studies : A study reported that this compound selectively inhibited calmodulin-dependent kinases, which are crucial for various cellular functions, suggesting its role in restoring insulin sensitivity in models of diet-induced obesity .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The synthetic route may include:

- Formation of the Pyridine Ring : Utilizing appropriate reagents to introduce chloro and methyl groups.

- Carbamate Formation : The final step involves the introduction of the tert-butyl carbamate moiety through nucleophilic substitution reactions.

Scientific Research Applications

Biological Applications

1. Cancer Therapy

Tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate has shown promising results in cancer research, particularly in the treatment of breast cancer. In vitro studies demonstrated that this compound significantly reduces cell viability in breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 µM. The morphological changes observed in treated cells indicate apoptosis, suggesting its potential as a therapeutic agent in oncology.

2. Enzyme Inhibition

This compound selectively inhibits calmodulin-dependent kinases, which play crucial roles in various cellular functions, including insulin signaling pathways. Research indicates that it may help restore insulin sensitivity in models of diet-induced obesity, highlighting its potential in metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : This step introduces chloro and methyl groups into the pyridine structure using appropriate reagents.

- Carbamate Formation : The final step involves introducing the tert-butyl carbamate moiety through nucleophilic substitution reactions.

This synthetic route allows for the generation of various derivatives that can be tailored for specific biological activities .

Case Study 1: Breast Cancer Cell Line Studies

A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound at concentrations starting from 1 µM resulted in significant cytotoxic effects, leading to apoptosis. The study utilized morphological assessments and viability assays to confirm these findings, emphasizing the compound's potential as an anticancer agent.

Case Study 2: Insulin Sensitivity Restoration

In another investigation, researchers explored the impact of this compound on calmodulin-dependent kinases in cellular models of obesity. The results indicated that this compound effectively inhibited these kinases, suggesting a mechanism through which it could enhance insulin sensitivity and provide therapeutic benefits for metabolic diseases.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The following table summarizes key structural and physicochemical properties of tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate and its analogues:

Key Observations:

Positional Isomerism : The compound tert-butyl 2-chloro-5-methylpyridin-3-ylcarbamate shares the same molecular formula and weight as the target compound but differs in substituent positions (2-Cl, 5-CH₃ vs. 6-Cl, 3-CH₃), illustrating positional isomerism. This difference may alter electronic effects and steric hindrance, impacting reactivity in cross-coupling or substitution reactions .

Bromine vs. Chlorine: The bromine atom in tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate increases molecular weight by ~80 g/mol and may improve suitability for Suzuki-Miyaura coupling reactions due to bromine’s superior leaving-group ability . Pivalamido Group: The bulky pivalamido substituent in tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate introduces steric effects, which could hinder nucleophilic attack or stabilize intermediates in multi-step syntheses .

Price and Availability

All analogues listed in catalogs (e.g., HB505, HB581, HB596) are priced at $400 per 1g, reflecting their status as high-value specialty chemicals for research .

Stability and Reactivity Trends

- Carbamate Stability : Tert-butyl carbamates are generally stable under standard storage conditions but may undergo acid-catalyzed deprotection to yield free amines .

- Steric Effects : Methyl and pivalamido groups in the target and HB581, respectively, may slow reaction kinetics due to steric hindrance .

Preparation Methods

General Synthetic Approach

The synthesis typically starts from a suitably substituted pyridine derivative, such as 6-chloropyridin-3-amine or its carbamate-protected form. The key steps involve:

- Protection of the amino group using tert-butyl carbamate (Boc protection).

- Directed lithiation at specific positions on the pyridine ring.

- Subsequent electrophilic substitution or functional group interconversion to introduce methyl and chloro substituents as required.

Boc Protection of Aminopyridine

The initial step involves preparing the tert-butyl carbamate derivative of the aminopyridine:

- The amino group on the pyridine ring is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) or triethylamine.

- This reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at low temperatures (0°C to room temperature).

- The Boc protection stabilizes the amino group, preventing unwanted side reactions during subsequent lithiation or halogenation steps.

Directed Lithiation and Halogenation

A key method for functionalizing the pyridine ring involves lithiation followed by electrophilic quenching:

- The Boc-protected 6-chloropyridin-3-yl carbamate is dissolved in anhydrous diethyl ether or THF under an inert atmosphere (argon).

- The solution is cooled to -78°C.

- n-Butyllithium (n-BuLi), typically 2.5 to 3 equivalents, is added dropwise to the solution to generate the lithiated intermediate.

- The mixture is stirred at low temperatures (-78°C to -10°C) for 1-2 hours to ensure complete lithiation.

- An electrophile such as iodine (I2) or carbon dioxide (CO2) is then added at low temperature to quench the reaction, introducing iodine or carboxyl groups, respectively.

- The reaction mixture is slowly warmed to room temperature and worked up by quenching with saturated ammonium chloride or aqueous acid.

- The crude product is purified by silica gel column chromatography.

This method has been demonstrated with yields around 57% for similar carbamate derivatives and allows for selective functionalization at the 4-position of the pyridine ring adjacent to the Boc-protected amine.

Introduction of the Methyl Group at the 3-Position

The methyl group at the 3-position of the pyridine ring can be introduced via:

- Starting from a 3-methyl substituted pyridine derivative prior to Boc protection.

- Alternatively, methylation of the lithiated intermediate using methyl iodide or other methylating agents after lithiation.

However, specific examples of this methylation step for tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate are less documented, suggesting the methyl substitution is often introduced before carbamate protection.

Purification and Characterization

- The final product is purified by silica gel chromatography using mixtures of ethyl acetate, petroleum ether, and triethylamine as eluents.

- Characterization is carried out using:

- Mass spectrometry (MS) to confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^1H NMR, to confirm substitution patterns and Boc group presence.

- Melting point determination for purity assessment.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, base | THF or DCM | 0°C to RT | High | Protects amino group as tert-butyl carbamate |

| Directed Lithiation | n-Butyllithium (2.5-3 eq), TMEDA | Diethyl ether, THF | -78°C to -10°C | ~57 | Generates lithiated intermediate |

| Electrophilic Quenching | Iodine (I2) or CO2 | Same as lithiation | -78°C to RT | Moderate | Introduces halogen or carboxyl group |

| Purification | Silica gel chromatography (EtOAc/PE/Et3N) | N/A | N/A | N/A | Ensures product purity |

Research Findings and Notes

- The use of tetramethylethylenediamine (TMEDA) as an additive enhances lithiation efficiency and regioselectivity.

- Maintaining low temperatures during lithiation and electrophilic quenching is critical to avoid side reactions and decomposition.

- The Boc group is stable under lithiation conditions but can be removed under acidic conditions if needed for further transformations.

- The described methods are consistent with green chemistry principles when using mild conditions and avoiding harsh reagents.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-chloro-3-methylpyridin-2-ylcarbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a pyridine amine precursor under basic conditions. A common method involves reacting 6-chloro-3-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine, often at low temperatures (0–5°C) to minimize side reactions . Reaction progress is monitored via TLC or HPLC, followed by purification using column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and carbamate integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (with UV detection) to assess purity (>95% is typical for research-grade material) .

- FT-IR to identify carbamate carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate decomposition under strong acidic/alkaline conditions or prolonged exposure to oxygen . For long-term storage, inert gas purging (e.g., argon) is recommended.

Q. What are the typical reactivity patterns of the carbamate and pyridine moieties?

The tert-butyl carbamate acts as a protecting group for amines, stable under basic conditions but cleavable with acids (e.g., TFA). The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, while the methyl group at position 3 influences steric and electronic effects on reactivity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies often employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps in SNAr reactions.

- DFT calculations to model transition states and electronic effects of substituents.

- In situ NMR to track intermediate formation during carbamate cleavage or substitution .

Q. How should contradictory data on reaction yields or selectivity be addressed?

Discrepancies may arise from variations in solvent polarity, temperature, or catalyst loading. Systematic optimization using Design of Experiments (DoE) is recommended. For example, SNAr reactions with amines might show divergent yields in DMF vs. THF due to solvation effects . Validate reproducibility across ≥3 independent trials.

Q. What strategies optimize this compound’s use in drug discovery?

- Prodrug design : The carbamate group enhances solubility for in vivo studies, with enzymatic hydrolysis releasing the active amine .

- Structure-activity relationship (SAR) studies : Modify the chloro or methyl groups to explore bioactivity against targets like kinases or GPCRs .

- Click chemistry : Functionalize the pyridine ring via copper-catalyzed azide-alkyne cycloaddition for bioconjugation .

Q. How can degradation pathways be analyzed to improve formulation stability?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 1–13).

- LC-MS/MS identifies degradation products (e.g., tert-butanol or pyridine-2-amine derivatives).

- Accelerated stability testing predicts shelf-life under ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.